alpha-apo-Oxytetracycline
Description
Contextualizing Alpha-Apo-Oxytetracycline (B565533) within the Tetracycline (B611298) Class of Antibiotics
To comprehend the scientific interest in this compound, it is essential to first understand its parent compound, oxytetracycline (B609801), and the broader significance of antibiotic degradation products.
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline family, first isolated from the actinomycete Streptomyces rimosus. oup.com Like other tetracyclines, it functions by inhibiting protein synthesis in bacteria, which it accomplishes by binding to the 30S ribosomal subunit and preventing aminoacyl-tRNA from attaching to the ribosome's acceptor site. toku-e.com This mechanism makes it effective against a wide range of gram-positive and gram-negative bacteria. toku-e.com
In addition to its therapeutic use in human and veterinary medicine, oxytetracycline is also utilized in agriculture and aquaculture. nih.govnih.gov The stability of oxytetracycline is a significant factor in its application and study, as it can degrade into several related compounds under various conditions. These derivatives, or impurities, are often found in commercial preparations of the antibiotic. nih.govresearchgate.net
Key derivatives and related substances of oxytetracycline that are frequently subjects of academic study include:
4-epi-oxytetracycline (EOTC): An epimer of oxytetracycline, differing in the configuration at the C4 position. researchgate.net
β-apo-oxytetracycline: An isomer of this compound, also formed through degradation. researchgate.netajol.info
Tetracycline: The parent compound of the antibiotic class, which can also be present as an impurity in oxytetracycline preparations. nih.gov
2-acetyl-2-decarboxamido-oxytetracycline (ADOTC): Another identified degradation product. nih.govresearchgate.net
This compound is specifically designated as Oxytetracycline EP Impurity D. axios-research.com It is formed from oxytetracycline through processes such as acid hydrolysis and exposure to heat. toku-e.com The formation involves dehydration of the parent molecule, followed by an internal cyclization and cleavage of the C12-C12a bond, which results in the two isomeric apo-forms, alpha and beta. chemicalbook.com
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 18695-01-7 | toku-e.com |
| Molecular Formula | C₂₂H₂₂N₂O₈ | toku-e.comthermofisher.com |
| Molecular Weight | 442.42 g/mol | toku-e.comusbio.net |
| Appearance | Yellow-brown to brown powder | chemicalbook.com |
| Solubility | Very slightly soluble in water (0.2 mg/mL) | toku-e.com |
| Formation | Degradation product of oxytetracycline via acid hydrolysis or thermal treatment | toku-e.com |
The study of antibiotic degradation products and metabolites like this compound is of paramount importance for several scientific reasons. The widespread use of antibiotics such as oxytetracycline in medicine and agriculture leads to their release into the environment. researchgate.net A significant portion, estimated between 30% and 90%, of administered antibiotics can be excreted as the parent compound into wastewater and manure. researchgate.net
Conventional wastewater treatment plants are often not effective at completely removing these compounds, leading to their presence in rivers, soil, and groundwater. nih.gov Once in the environment, these antibiotics and their subsequent degradation products can have considerable impacts:
Ecological Effects: The presence of antibiotic residues can disrupt natural microbial communities in soil and aquatic systems. researchgate.net This can alter ecosystem functions and dynamics.
Development of Antibiotic Resistance: The continuous exposure of environmental bacteria to low levels of antibiotics and their degradation products is a major driver for the development and spread of antibiotic-resistant bacteria and resistance genes.
Toxicity: Degradation products can sometimes exhibit greater toxicity than the original parent compound. nih.govnih.gov This increased toxicity can pose a risk to various organisms, including aquatic life and potentially humans through the food chain. researchgate.netnih.gov For instance, studies have shown that while some degradation byproducts become less harmful, others can have an increased toxic effect on organisms like luminescent bacteria. nih.gov Research on rats has indicated that while this compound did not show significant toxic effects at the tested dose, its isomer, β-apo-oxytetracycline, did cause damage to liver and kidney tissues. nih.govdavidpublisher.comdavidpublisher.com
Food Safety: When antibiotics are used in food-producing animals, residues of the parent drug and its degradation products can remain in edible tissues. nih.gov Thermal processing, such as cooking, can accelerate the degradation of oxytetracycline into its apo-isomers, raising concerns about the consumption of these compounds. nih.gov
Research Rationale and Scope for this compound Studies
The primary rationale for conducting research on this compound stems from its status as a significant degradation product and impurity of the globally used antibiotic, oxytetracycline. toku-e.com Scientific investigations are driven by the need to ensure the quality and safety of pharmaceutical products and to understand the environmental fate and toxicological profile of antibiotic residues.
The scope of these studies is multi-faceted and includes:
Analytical Chemistry: Developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect, separate, and quantify this compound in various matrices, including pharmaceutical formulations, environmental samples (water, soil, sediment), and biological tissues. nih.govnih.gov
Formation and Degradation Kinetics: Investigating the conditions that lead to the formation of this compound from oxytetracycline. This includes studying the effects of pH, temperature, light (photolysis), and microbial action on degradation pathways and rates. usda.gov For example, acidic environments (pH 2–4) and high temperatures have been shown to accelerate the degradation of oxytetracycline into its apo-forms. usda.gov
Environmental Fate and Persistence: Tracking the presence and behavior of this compound in different environmental compartments. Research has shown that concentrations of alpha-apo-OTC can increase along a river receiving wastewater effluent, indicating its formation in the environment. oup.comnih.gov Studies also examine its persistence relative to other metabolites, with some research suggesting β-apo-OTC is more stable in certain microbial degradation processes. researchgate.net
Toxicology: Assessing the biological activity and potential toxicity of this compound. While it retains the basic tetracycline mechanism of inhibiting bacterial protein synthesis, its potency and toxicological profile can differ from the parent compound. biosynth.com Preliminary studies on rats treated with 10 mg/kg body weight/day for 90 days did not find significant effects on body or organ weights from alpha-apo-OTC, in contrast to its beta isomer. nih.govdavidpublisher.com
Summary of Preliminary Toxicity Study in Rats
| Compound | Dosage | Duration | Observed Effects | Source |
|---|---|---|---|---|
| α-apo-OTC | 10 mg/kg body weight/day | 90 days | Did not affect body, organ weights, or measured blood/serum factors. | davidpublisher.comdavidpublisher.com |
| β-apo-OTC | 10 mg/kg body weight/day | 90 days | Significantly decreased body weights and red blood cell counts; increased BUN, SGOT, and SGPT; suggested damage to liver and kidney tissues. | nih.govdavidpublisher.comdavidpublisher.com |
BUN: Blood Urea Nitrogen; SGOT: Serum Glutamic Oxaloacetic Transaminase; SGPT: Serum Glutamic Pyruvic Transaminase.
Historical Perspective of this compound Discovery and Initial Characterization
The discovery and characterization of this compound are intrinsically linked to the quality control and stability testing of its parent drug, oxytetracycline. It was not discovered as a novel therapeutic agent but rather identified as a related substance—an impurity and degradation product.
Early research into the chemical properties of tetracyclines revealed their susceptibility to degradation under both acidic and basic conditions, as well as upon exposure to heat and light. toku-e.comusda.gov The initial characterization of this compound occurred within the context of developing analytical methods to ensure the purity and stability of oxytetracycline formulations.
The development of chromatographic techniques, particularly HPLC, was a significant milestone. These methods allowed for the separation of oxytetracycline from its closely related degradation products. nih.gov In a 2004 study, a liquid chromatographic-tandem mass spectrometric (LC-MS-MS) method was developed that allowed for the complete separation of oxytetracycline from impurities including this compound (alpha-AOTC) and beta-apo-oxytetracycline (B8084481) (beta-AOTC). nih.gov Such studies were crucial for establishing the identity and structure of these compounds. This compound is now recognized by pharmacopeias as a specified impurity (Impurity D) of oxytetracycline, and it is used as a reference standard in quality control and stability studies. toku-e.comaxios-research.com Its formation pathway via acid hydrolysis, which involves dehydration to anhydrooxytetracycline (B3138695) followed by molecular rearrangement, has been described in chemical literature. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Degradation Pathways of Alpha Apo Oxytetracycline
Abiotic Degradation Mechanisms Leading to Alpha-Apo-Oxytetracycline (B565533)
Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For oxytetracycline (B609801), these mechanisms, particularly under specific environmental conditions, can lead to the formation of this compound.
Acid hydrolysis is a primary pathway for the formation of this compound from its parent compound, oxytetracycline. This chemical transformation is notably favored under acidic conditions. The process involves the dehydration of oxytetracycline to anhydrooxytetracycline (B3138695), which then undergoes a molecular rearrangement to form the more stable this compound. Studies have shown that the presence of acidic conditions, specifically a pH of 3.09, is conducive to the formation of this compound. davidpublisher.com
Photolysis, or the degradation of a compound by light, is another significant abiotic pathway that can contribute to the breakdown of oxytetracycline and the subsequent formation of its degradants, including this compound. Oxytetracycline is susceptible to degradation upon exposure to sunlight. While hydrolysis can account for a portion of oxytetracycline degradation, photolysis can be a dominant pathway in shallow, transparent water environments. d-nb.info The interplay between photolysis and other environmental factors, such as pH, can influence the specific degradation products formed.
The pH of the surrounding medium has a profound influence on both the formation and the stability of this compound. Research indicates that both acidic and basic conditions can favor the formation of this compound from oxytetracycline. researchgate.netusda.gov Specifically, its presence has been detected in acidic conditions with a pH of 3.09 and in basic solutions with pH values of 9.06 and 10.54. davidpublisher.com This suggests that extreme pH environments accelerate the degradation of oxytetracycline into this particular byproduct.
The following table summarizes the effect of pH on the hydrolysis of oxytetracycline, which can lead to the formation of this compound.
| pH | Rate Constant (k, day-1) | Half-life (t1/2, days) |
|---|---|---|
| 3.09 | 0.0058 ± 0.0001 | 1.2 x 102 |
| 5.07 | 0.0349 ± 0.0010 | 19.9 |
| 6.91 | 0.103 ± 0.002 | 6.7 |
| 9.06 | 0.106 ± 0.003 | 6.5 |
| 10.54 | 0.0573 ± 0.0006 | 12.1 |
Temperature is a critical factor that significantly accelerates the degradation of oxytetracycline and influences the formation of its byproducts. Increased temperatures have been shown to dramatically hasten the hydrolysis of oxytetracycline. For instance, the half-life of oxytetracycline in a pH 9.06 solution was found to decrease substantially with rising temperatures. This accelerated degradation at higher temperatures can lead to a more rapid formation of degradation products like this compound.
The table below illustrates the impact of temperature on the hydrolysis kinetics of oxytetracycline.
| Temperature (°C) | Rate Constant (k, day-1) | Half-life (t1/2, days) |
|---|---|---|
| 4 ± 0.8 | 0.0058 ± 0.0001 | 1.2 x 102 |
| 15 ± 0.1 | 0.0415 ± 0.0006 | 16.7 |
| 25 ± 0.1 | 0.106 ± 0.003 | 6.5 |
| 35 ± 0.2 | 0.257 ± 0.014 | 2.7 |
| 60 ± 1 | 4.55 ± 0.07 | 0.15 |
The presence of divalent cations, such as calcium (Ca²⁺), can significantly affect the degradation kinetics of oxytetracycline. Chelation, the formation of a complex between a metal ion and a chelating agent, can alter the stability and reactivity of the oxytetracycline molecule. The presence of Ca²⁺ has been observed to slow down the hydrolytic degradation of oxytetracycline. d-nb.info Conversely, the chelation of oxytetracycline with Ca²⁺ can make the molecule more susceptible to photolytic degradation, thereby accelerating its breakdown under sunlight. d-nb.info This complex interaction highlights how the chemical matrix of the environment can influence the degradation pathways of oxytetracycline and the formation of its byproducts.
Comparative Analysis with Other Oxytetracycline Degradation Products (e.g., 4-epi-Oxytetracycline, Beta-Apo-Oxytetracycline)
This compound is often studied in conjunction with its isomer, beta-apo-oxytetracycline (B8084481), and its epimer, 4-epi-oxytetracycline. These three compounds represent the most common degradation products of oxytetracycline. researchgate.net
Formation and Stability:
4-epi-Oxytetracycline (EOTC): This epimer is readily formed from oxytetracycline under weak acidic and neutral conditions (pH 2-6). nih.gov The conversion is reversible. researchgate.net
This compound (α-apo-OTC): This isomer forms from oxytetracycline under both acidic (e.g., pH 3.09) and basic (e.g., pH 9.06) conditions. researchgate.net
beta-apo-Oxytetracycline (β-apo-OTC): The formation of this isomer appears to be independent of pH. researchgate.net It is considered the most stable of the main degradation products. researchgate.net
| Compound | Primary Formation Condition | Relative Stability |
|---|---|---|
| 4-epi-Oxytetracycline | Weakly acidic to neutral pH (2-6) researchgate.netnih.gov | Less stable, reversible formation researchgate.net |
| This compound | Acidic (pH < 4) and Basic (pH > 9) conditions researchgate.net | Less stable than β-apo-OTC researchgate.net |
| beta-apo-Oxytetracycline | pH-independent formation researchgate.net | Most stable degradation product researchgate.net |
Toxicological Comparison: The toxicity of oxytetracycline's degradation products can differ significantly from the parent compound and from each other. Some studies suggest that degradation products can exhibit greater toxicity than oxytetracycline itself. davidpublisher.com
A comparative study on rats provided the following insights:
This compound: At a dose of 10 mg/kg body weight/day for 90 days, it did not cause significant effects on body or organ weights, nor on the blood and serum factors measured. researchgate.netnih.gov
beta-apo-Oxytetracycline: The same dosage regimen resulted in significant toxic effects, including decreased body weights and red blood cell counts. It also led to increases in markers for kidney and liver damage (BUN, SGOT, SGPT), suggesting it could damage these tissues. researchgate.netnih.gov
| Compound | Observed Effects researchgate.netnih.gov |
|---|---|
| This compound | No significant toxic effects observed. |
| beta-apo-Oxytetracycline | Significant decreases in body weight and red blood cell counts. Evidence of liver and kidney tissue damage. |
In the context of aquatic organisms, one study noted that while oxytetracycline itself had minimal toxic effect on the bacterium Vibrio fischeri, its degradation products formed during ozonation led to a significant increase in toxicity. This highlights the environmental importance of understanding the transformation of oxytetracycline into products like this compound.
Analytical Methodologies for Alpha Apo Oxytetracycline Quantification and Elucidation
Advanced Chromatographic Techniques for Separation and Detection
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of alpha-apo-oxytetracycline (B565533). Its ability to separate structurally similar compounds makes it indispensable for resolving this compound from its isomer, beta-apo-oxytetracycline (B8084481), the parent compound oxytetracycline (B609801), and its epimer, 4-epi-oxytetracycline. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the analysis of this compound due to its exceptional sensitivity and selectivity. oup.comproquest.comscispace.com This powerful combination allows for not only the quantification of the analyte but also the confirmation of its identity, which is crucial when dealing with isomeric compounds. scispace.com LC-MS/MS methods have been successfully developed to investigate the occurrence and fate of this compound in environments such as production wastewater and receiving rivers. oup.comproquest.com
The success of an LC-MS method hinges on the chromatographic separation, which is determined by the choice of the stationary phase (column) and the mobile phase. For the separation of oxytetracycline and its impurities, including this compound, reversed-phase columns are predominantly used.
Several studies have demonstrated the effective baseline separation of oxytetracycline, 4-epi-oxytetracycline, this compound, and beta-apo-oxytetracycline using specific columns and mobile phase compositions. nih.govresearchgate.net An XTerra MS C18 column (100 mm x 2.1 mm, 3.5 µm) has been successfully employed for this purpose. nih.govresearchgate.net Another study utilized an XTerra column with a mobile phase consisting of a methanol-MilliQ-water gradient containing 8 mM formic acid. nih.govresearchgate.net The use of an Acquity UPLC BEH Shield RP18 column with a mobile phase of formic acid-water and acetonitrile has also been reported for the separation of tetracyclines and their epimers. cuni.cz The inclusion of acidic modifiers like formic acid or oxalic acid in the mobile phase is common, as it improves peak shape and ionization efficiency for mass spectrometry. nih.govnih.gov
| Column Type | Column Dimensions | Mobile Phase Composition | Reference |
|---|---|---|---|
| Xterra MS C18 | 100 mm x 2.1 mm, 3.5 µm | Gradient Elution (Specifics not detailed) | nih.govresearchgate.net |
| XTerra | Not Specified | Methanol-MilliQ-water with 8 mM formic acid | nih.govresearchgate.net |
| Acquity UPLC BEH Shield RP18 | 50 mm x 2.1 mm, 1.7 µm | A: Formic acid–water (0.1:99.9, v/v), B: Acetonitrile | cuni.cz |
| Spherisorb ODS1 | 3 µm particle size | Methanol, acetonitrile, and oxalic acid gradient | nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation and selective quantification of this compound. nih.gov By selecting a specific precursor ion (the molecular ion of the target analyte) and monitoring its characteristic product ions after fragmentation, a high degree of specificity is achieved. This technique, often operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allows for the accurate quantification of the analyte even in the presence of co-eluting matrix components. nih.govresearchgate.netfda.gov
MS/MS experiments are essential to determine the fragmentation pattern of oxytetracycline and its degradation products, which aids in their structural elucidation. nih.gov While specific fragmentation data for this compound is detailed in specialized literature, the general approach involves identifying unique precursor-to-product ion transitions that can distinguish it from its isomers and other related substances.
LC-MS/MS methods developed for this compound demonstrate high sensitivity, accuracy, and precision. Validation parameters are established to ensure the reliability of the method for its intended purpose.
One validated method reported that while acceptable correlations were obtained for oxytetracycline and some impurities, the correlations for this compound and beta-apo-oxytetracycline were less accurate, leading to higher limits of quantification (LOQ) and detection (LOD) for these specific compounds. nih.govresearchgate.net In the same study, the intraday and interday accuracy for all analyzed compounds varied from 90% to 112%, and the precision (expressed as relative standard deviation) was lower than 7.1%. nih.govresearchgate.net Another method reported LOQs for aqueous standards in the range of 0.004 to 0.008 µM. nih.govresearchgate.net The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of antibiotic residues at very low concentrations. nih.govmdpi.com
| Parameter | Value/Range | Reference |
|---|---|---|
| Intraday & Interday Accuracy | 90% – 112% | nih.govresearchgate.net |
| Intraday & Interday Precision (RSD) | < 7.1% | nih.govresearchgate.net |
| Limits of Quantification (LOQ) | Higher for α-Apo-OTC compared to OTC | nih.govresearchgate.net |
| Limits of Quantification (LOQ) for aqueous standards | 0.004 – 0.008 µM | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) coupled with detectors other than mass spectrometers is also widely used for the analysis of tetracyclines and their degradation products. unesp.br UV-Vis or photodiode array (PDA) detectors are commonly employed for routine analysis in quality control. lcms.czsigmaaldrich.com
Methods have been developed using reversed-phase C8 and C18 columns for the separation of various tetracyclines. sigmaaldrich.comekb.eg A study comparing Discovery C18, C8, and RP-AmideC16 columns found that while some compounds co-eluted on the C18 column, they were well-separated on the C8 and RP-AmideC16 columns. sigmaaldrich.com The mobile phase often consists of an aqueous component with an organic modifier like acetonitrile or methanol, and an acidic agent such as oxalic acid to improve peak shape by minimizing interactions with residual silanols on the stationary phase. lcms.cz Detection is typically performed at a specific wavelength, such as 355 nm, where tetracyclines exhibit strong absorbance. lcms.cz
While HPLC-UV methods are robust and widely available, they may lack the sensitivity and specificity of LC-MS/MS, particularly for confirming the identity of trace-level impurities in complex samples. oup.com
Spectroscopic Approaches for Characterization
Spectroscopic techniques are vital for the definitive structural characterization of this compound. While chromatography provides separation and preliminary identification based on retention time, spectroscopy offers detailed molecular information.
Mass spectrometry (MS), as part of LC-MS, provides the molecular weight of the compound and, through high-resolution MS, its elemental formula. researchgate.net The fragmentation patterns observed in MS/MS experiments give crucial information about the molecule's structure, helping to piece together its constituent parts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation. Both 1H NMR and 13C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. researchgate.netnih.govnih.gov By comparing the NMR spectra of a degradation product like this compound with that of the parent oxytetracycline, specific structural changes, such as the loss of water and subsequent rearrangement that forms the "apo" structure, can be confirmed. researchgate.net
Utility of Fluorescence Spectrometry in this compound Analysis
Fluorescence spectrometry is a widely utilized analytical technique for the quantification of various tetracycline antibiotics, owing to their intrinsic fluorescent properties. researchgate.net The parent compound, oxytetracycline, exhibits fluorescence that can be enhanced or shifted based on environmental conditions such as pH, making this method valuable for its detection. researchgate.net For instance, studies on oxytetracycline have shown that its fluorescence characteristics are influenced by its ionic distribution in solution, which is dependent on pH. researchgate.net
Immunochemical Assays for Detection and Cross-Reactivity Studies
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common tools for the rapid screening of antibiotics like oxytetracycline in various samples. nih.gov These assays rely on the specific binding of an antibody to its target antigen. A critical parameter in the reliability of these assays is cross-reactivity, which describes the extent to which the antibody binds to compounds structurally similar to the target analyte, such as metabolites or degradation products. nih.gov High cross-reactivity can lead to an overestimation of the parent compound's concentration, while low cross-reactivity means the assay is highly specific for the target molecule.
Biological and Ecological Impact of Alpha Apo Oxytetracycline
Antimicrobial Activity and Potency Relative to Parent Compound
Alpha-apo-oxytetracycline (B565533) exhibits substantially weaker antimicrobial properties compared to its parent compound, oxytetracycline (B609801). Research indicates that its minimal inhibition concentration (MIC)—the lowest concentration required to inhibit the growth of 50% of organisms—is greater than 32 mg/L. pku.edu.cn This suggests a significantly reduced direct antibacterial effect.
The structural transformation from oxytetracycline to this compound alters its biological recognition. Studies using enzyme-linked immunosorbent assays (ELISA) designed to detect oxytetracycline found that this compound did not show any significant cross-reactivity within the typical detection range. nih.gov This lack of binding to oxytetracycline-specific antibodies further implies that the structural changes are substantial enough to reduce its biological activity compared to the parent molecule. nih.govresearchgate.net
While its direct antimicrobial potency is low, the primary environmental relevance of this compound stems from its co-occurrence with its more potent parent compound and other metabolites. pku.edu.cn In natural settings, bacteria are not exposed to this compound in isolation but as part of a mixture of bioactive compounds. The continuous exposure of environmental microbial communities to this cocktail of parent antibiotics and their degradation products is a key factor in driving ecological shifts and resistance development.
Role in Antimicrobial Resistance Development and Spread
Even at sub-inhibitory levels, the presence of antibiotic degradation products like this compound in the environment is considered a major driver for the development and spread of antibiotic-resistant bacteria. The constant, low-level exposure to these compounds can create a selective pressure that favors the survival and proliferation of bacteria that have acquired resistance mechanisms. nih.gov This environmental selection contributes to the growing reservoir of resistance genes that can potentially be transferred to pathogenic bacteria. iatp.org
Bacteria have evolved several primary mechanisms to counteract the effects of tetracycline (B611298) antibiotics. These mechanisms are generally class-specific and provide resistance against both the parent compounds and, to varying degrees, their metabolites. nih.gov
The three main mechanisms of tetracycline resistance are:
Efflux Pumps: This is the most common form of resistance, where bacteria utilize specialized membrane proteins to actively pump tetracycline molecules out of the cell. wikipedia.orgnih.govasm.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. wikipedia.org
Ribosomal Protection: In this mechanism, bacteria produce ribosomal protection proteins (RPPs). researchgate.netnih.gov These proteins interact with the bacterial ribosome and cause conformational changes that allow protein synthesis to continue even in the presence of the antibiotic, effectively shielding the ribosome from the drug's action. nih.govwikipedia.org
Enzymatic Inactivation: This is the rarest mechanism of resistance to tetracyclines. wikipedia.orgasm.org It involves the production of enzymes that chemically modify the antibiotic molecule, rendering it inactive. For example, a NADPH-dependent oxidoreductase can modify oxytetracycline at the C11a position, which attenuates its ability to bind to the ribosome. wikipedia.org
Environmental Fate and Transport in Aquatic and Terrestrial Ecosystems
This compound is an important transformation product of oxytetracycline, often formed under acidic conditions. pku.edu.cn Its environmental journey begins with the excretion of the parent compound from humans and animals. It has been detected in the manure of cattle treated with oxytetracycline, providing a direct pathway for its introduction into terrestrial and agricultural environments. nih.gov
From these sources, it can enter aquatic ecosystems through runoff or direct discharge of wastewater. Conventional wastewater treatment plants are often not fully effective at removing these compounds, leading to their release into rivers and other surface waters. One notable characteristic of this compound is its potential for formation within the environment itself. Studies have observed that concentrations of this compound can increase downstream from a wastewater discharge point, suggesting that the parent compound is degrading into its apo-form as it travels through the river system. oup.comproquest.com
Field studies have quantified the presence of this compound in various environmental compartments, particularly in river systems receiving effluent from oxytetracycline production facilities.
In one such study, the concentration of this compound in the treated wastewater effluent was found to be significant. proquest.com Upon entering the receiving river, its concentration was observed to increase with distance from the discharge point, rising from 5.76 µg/L near the point of discharge to 11.9 µg/L approximately 20 km downstream. oup.comproquest.com This demonstrates its formation and persistence in the aquatic environment.
Due to its chemical properties, this compound can also accumulate in sediments, which act as a long-term reservoir for many environmental contaminants.
Below are interactive tables summarizing the reported concentrations in different environmental matrices.
Table 1: Concentrations of this compound in River Water Data from a river system receiving wastewater from an oxytetracycline production facility.
| Sampling Location | Mean Concentration (µg/L) | Standard Deviation (µg/L) |
| Near Discharge Point (R2) | 5.76 | 0.63 |
| Downstream (R4, ~20km) | 11.9 | 4.9 |
Table 2: Concentrations of this compound in Wastewater and Sediment
| Environmental Matrix | Mean Concentration | Standard Deviation |
| Activated Sludge | 45.2 - 102 mg/kg | N/A |
| River Sediments | 11.4 mg/kg | 1.7 mg/kg |
Persistence and Half-lives in Different Environmental Matrices (e.g., Soil Interstitial Water, Manure)
This compound (α-apo-OTC) is an anticipated abiotic degradation product of oxytetracycline in environments with a pH between 3 and 6.5. nih.gov Research indicates that its formation can be accelerated by acidic environments (pH 2–4) and higher temperatures.
While specific half-life values for this compound in soil interstitial water and manure are not well-documented in existing research, its persistence is understood in relation to other oxytetracycline degradants. In studies of microbial degradation, β-apo-oxytetracycline was identified as a more stable product compared to α-apo-OTC, suggesting that α-apo-OTC may be less persistent in microbially active environments. internationalscholarsjournals.com However, observations from environmental monitoring have shown that concentrations of alpha-apo-OTC can increase along a river receiving wastewater effluent, which points to its continuous formation in aquatic systems. The presence of α-apo-OTC has been shown to influence the degradation kinetics of its parent compound, oxytetracycline, in soil environments. researchgate.net
Adsorption and Desorption Phenomena in Environmental Matrices
Detailed studies focusing specifically on the adsorption and desorption characteristics of this compound in environmental matrices like soil and sediment are limited. The behavior of tetracycline-class antibiotics in soil is generally governed by factors such as soil organic matter content and pH, which influence their high affinity for soil particles and result in low desorption. ku.dk However, without specific experimental data for this compound, its mobility and partitioning behavior in the soil and aquatic environments remain an area requiring further investigation.
Ecotoxicological Implications for Non-Target Organisms
As a derivative of a potent antibiotic, the ecotoxicological profile of this compound is a key aspect of its environmental risk. While comprehensive data is scarce, its detection in environmental compartments where non-target organisms are exposed necessitates an understanding of its potential impacts. bohrium.com
This compound has been identified in the manure of cattle treated with oxytetracycline. nih.gov This manure can enter aquatic ecosystems, leading to potential exposure for filter-feeding organisms like the freshwater crustacean Daphnia magna. nih.gov It has been suggested that this compound, along with other metabolites of its parent compound, may impact the gut biota of D. magna. nih.gov Disruption of the intestinal microbiota in such organisms could have broader implications for their long-term survival, nutrition, and reproduction. nih.gov However, specific toxicity studies to determine endpoints such as the EC50 (median effective concentration) for this compound on D. magna have not been extensively reported.
There is a significant gap in the scientific literature regarding the specific effects of this compound on soil microbial communities. Studies on its parent compound, oxytetracycline, have shown that it can reduce the biomass of sensitive microorganisms and alter the structure of the microbial community. d-nb.info Given that this compound is a direct derivative, investigating its distinct impact on soil microbial activity, biomass, and functions such as nutrient cycling is crucial for a complete environmental risk assessment, though specific data are not currently available.
Direct toxicological data on the effects of this compound on earthworms and other soil invertebrates is not available in the current body of scientific research. The toxicity of the parent compound, oxytetracycline, to earthworms such as Eisenia fetida has been studied, revealing that it can induce oxidative stress. nih.gov However, it cannot be assumed that transformation products will have the same toxicological profile. Therefore, the potential toxicity of this compound to these important soil-dwelling organisms remains an uncharacterized aspect of its environmental risk.
Advanced Research Perspectives and Future Directions
Comprehensive Mechanistic Studies of Formation and Degradation
Alpha-apo-oxytetracycline (B565533) (α-apo-OTC) is primarily known as a degradation product of oxytetracycline (B609801) (OTC). Its formation is not a result of novel therapeutic discovery but rather an outcome of the inherent chemical instability of the parent compound. nih.gov Comprehensive mechanistic studies have elucidated that the formation of α-apo-OTC is significantly influenced by environmental conditions.
The primary pathway for its formation is through acid-catalyzed hydrolysis. This process involves an initial dehydration of oxytetracycline to form anhydrooxytetracycline (B3138695), which then undergoes a molecular rearrangement to yield two isomers, α-apo-OTC and β-apo-oxytetracycline. researchgate.net The conditions that favor this transformation include acidic environments, typically with a pH between 2 and 4, and elevated temperatures. Light, particularly UV radiation, can also accelerate the degradation of OTC, contributing to the formation of its various byproducts, including α-apo-OTC. researchgate.net
Beyond abiotic processes, microbial action also plays a role in the degradation of OTC and the subsequent formation of its metabolites. researchgate.net While β-apo-OTC is often found to be the more stable product in microbial degradation studies, α-apo-OTC is a recognized intermediate. eeer.orginternationalscholarsjournals.com Understanding the kinetics of these formation and degradation pathways is crucial for predicting the environmental persistence of this compound. For instance, studies have shown that the hydrolysis of tetracyclines, including the formation of apo-isomers, generally follows first-order reaction kinetics. nih.gov
Table 1: Key Factors Influencing the Formation of this compound
| Factor | Influence on Formation | Mechanism |
| pH | Formation is favored in acidic conditions (pH 2-4). | Acid-catalyzed hydrolysis and molecular rearrangement. |
| Temperature | Higher temperatures accelerate the degradation of OTC into its apo-forms. | Increased reaction kinetics of hydrolysis. |
| Light (UV) | Promotes the degradation of the parent compound, leading to byproduct formation. | Photolysis. researchgate.net |
| Microbial Action | Contributes to the overall degradation of OTC and the formation of metabolites. | Biodegradation. researchgate.net |
Development of Predictive Models for Environmental Behavior and Fate
Predicting the environmental behavior and ultimate fate of this compound is essential for assessing its potential risks. The development of predictive models is a key research direction, moving beyond the study of the parent antibiotic to its transformation products (TPs). Since TPs can have different properties, such as mobility and persistence, compared to the parent compound, specific models are necessary. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent a primary tool for this purpose. nih.govnih.gov These computational models correlate the chemical structure of a compound with its physicochemical properties and biological activities. For tetracycline (B611298) TPs, QSARs can be developed to predict:
Ecotoxicological effects: Estimating the toxicity to various organisms like bacteria, algae, and water fleas based on molecular descriptors. nih.gov
Photodegradation kinetics: Predicting the rate of breakdown under sunlight in the presence of other environmental substances. nih.gov
Persistence and Mobility: Assessing how long the compound will last in different environmental compartments (water, soil) and its likelihood of moving through them. nih.gov
The development of these models relies on experimental data and theoretical molecular descriptors. While many models focus on the parent tetracycline compounds, the methodologies are being extended to their degradation products. nih.govacs.org The goal is to create robust predictive tools that can estimate the environmental fate of α-apo-OTC without extensive and time-consuming experimental testing for every possible environmental scenario. nih.gov
Novel Analytical Techniques for Trace Level Detection and Real-time Monitoring
The accurate detection and quantification of α-apo-OTC in various matrices, from pharmaceutical formulations to environmental samples, are fundamental to research and regulation. While standard methods like High-Performance Liquid Chromatography (HPLC) are well-established, ongoing research focuses on developing more sensitive and rapid techniques. internationalscholarsjournals.comresearchgate.net
Trace Level Detection: Advanced analytical methods are required to detect the low concentrations of α-apo-OTC typically found in the environment. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that allows for the complete separation and sensitive quantification of OTC and its impurities, including α-apo-OTC. researchgate.net This method provides high accuracy and low limits of detection (LOD) and quantification (LOQ). researchgate.net Another innovative approach for sample pretreatment is bubble enrichment, which can concentrate trace amounts of compounds like OTC and its derivatives from water samples before HPLC analysis, offering a green alternative that avoids organic solvents. nih.gov
Real-time Monitoring: A significant frontier in analytical chemistry is the development of methods for real-time monitoring of antibiotic degradation. This allows researchers to observe the formation and subsequent decay of transformation products like α-apo-OTC as they happen. Novel techniques being explored include:
Electrochemical-Mass Spectrometry (EC-MS): This method can be used for in-situ analysis, providing real-time data on the intermediates formed during electrochemical degradation processes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Water proton NMR can monitor drug degradation by detecting changes in the NMR signal of water as the chemical environment alters due to the breakdown of the drug product. umventures.org
Biosensors: These devices use biorecognition elements to rapidly detect and quantify target molecules. While still in development for many specific antibiotic TPs, they hold promise for future point-of-care and in-situ environmental monitoring. researchgate.netnih.gov
These novel techniques are crucial for understanding the dynamic behavior of α-apo-OTC in both controlled degradation studies and complex environmental systems.
Assessment of Long-Term Ecological Impacts and Resistance Evolution
The release of antibiotics and their degradation products into the environment raises significant concerns about long-term ecological impacts and the proliferation of antibiotic resistance. Transformation products like α-apo-OTC are not always benign and can contribute to these environmental problems.
Ecological Impacts: Degradation does not always mean detoxification. Some transformation products can exhibit equal or even greater toxicity than the parent compound. oaepublish.com Studies have shown that tetracycline TPs can pose a risk to aquatic organisms. nih.govacs.org For example, the presence of these residues can disrupt natural microbial communities in soil and water, altering ecosystem functions. While one study on rats indicated that α-apo-OTC did not cause significant toxic effects at the tested dose, unlike its beta isomer, the long-term effects on a wider range of environmental organisms are still an area of active research. bohrium.com The potential for bioaccumulation and chronic toxicity in aquatic invertebrates, such as Daphnia magna, is also a concern, as exposure can impact their gut microbiota. plos.org
Resistance Evolution: A critical long-term impact is the role of antibiotic residues in the development of antibiotic-resistant bacteria and the spread of antibiotic resistance genes (ARGs). The continuous exposure of environmental bacteria to sub-lethal concentrations of antibiotics and their structurally similar degradation products can act as a selective pressure, favoring the survival and growth of resistant strains. oaepublish.com Even if a degradation product has reduced antibacterial activity, its structural similarity to the parent compound may be enough to induce resistance mechanisms. oaepublish.com Studies have predicted a risk of AMR for 13 TPs, with those from the tetracycline family being of particular concern. nih.gov The presence of OTC and its metabolites in the environment has been linked to an increase in the abundance of tetracycline-resistance genes like tet(O) and tet(W). nih.gov
Strategies for Mitigation and Remediation in Contaminated Environments
Given the formation of α-apo-OTC in the environment, developing effective strategies for its removal is a critical research goal. Most remediation techniques are designed to treat the parent antibiotics, but in doing so, they also address the transformation products by degrading them further, often towards complete mineralization. mdpi.comcwejournal.org
Advanced Oxidation Processes (AOPs): AOPs are highly effective at degrading recalcitrant organic pollutants, including antibiotics and their byproducts. These processes generate highly reactive hydroxyl radicals (•OH) that can break down complex molecules. cwejournal.org
UV/H₂O₂: This process uses UV light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals, proving effective for removing OTC and its degradation products. bohrium.commdpi.com
Ozonation: Ozone is a powerful oxidizing agent that can degrade tetracyclines, with higher efficiency under acidic conditions. mdpi.com
Photocatalysis: This technique uses a semiconductor catalyst (like TiO₂) and a light source to generate reactive oxygen species. It has shown high efficiency in degrading tetracyclines in water. mdpi.commdpi.comresearchgate.net
Biodegradation: Biological treatment methods utilize microorganisms to break down contaminants. While some antibiotic residues are resistant to conventional wastewater treatment, specialized bioreactors and microbial strains can enhance degradation. nih.govnih.gov Composting of animal manure, a major source of tetracycline contamination, can reduce the parent compound, though intermediates like α-apo-OTC may still be present in the final product and even become aerosolized, indicating a need for further treatment. eeer.orgeeer.org
Adsorption: Adsorption techniques use materials with high surface area, such as activated carbon or novel nanomaterials, to bind and remove contaminants from water. This method is effective for capturing parent tetracyclines and can also remove transformation products from the water column, although it only transfers the pollutant from a liquid to a solid phase. researchgate.net
Investigation of Potential Non-Antibiotic Biological Activities or Effects
While the primary concern regarding α-apo-OTC is related to its environmental fate as an antibiotic byproduct, there is growing interest in the potential non-antibiotic biological activities of tetracycline-class compounds. The parent molecules are known to possess properties beyond their antibacterial action, including anti-inflammatory and anti-proliferative effects. nih.gov
Tetracyclines have been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are often dysregulated in diseases like cancer. nih.gov They also exhibit anti-inflammatory activities by suppressing the migration of neutrophils and inhibiting certain enzymes like phospholipase A2. nih.gov
The extent to which these non-antibiotic properties are retained, altered, or lost in degradation products like α-apo-OTC is a key area for future research. A preliminary 90-day study in rats found that α-apo-OTC, at a dose of 10 mg/kg of body weight per day, did not produce significant toxic effects on body weight, organ weight, or measured blood and serum factors. bohrium.com This contrasts with its isomer, β-apo-OTC, which did show evidence of liver and kidney toxicity, suggesting that even small structural changes between isomers can lead to different biological effects. bohrium.com Further investigation is needed to explore whether α-apo-OTC possesses any of the beneficial non-antibiotic activities of its parent class or if it has other, currently unknown, biological effects.
Q & A
Q. What are the key chemical properties of alpha-apo-oxytetracycline, and how do they influence its detection in environmental samples?
this compound (C₂₂H₂₂N₂O₈) is a tetracycline derivative with structural modifications that affect its polarity and stability. Detection typically employs Ultra-Performance Liquid Chromatography (UPLC) with a C18 column (e.g., HSS C18, 1.7 µm particles) and UV detection, as it separates closely related metabolites like 4-epioxytetracycline and beta-apo-oxytetracycline . Method optimization should account for pH sensitivity and matrix effects in environmental samples (e.g., manure, water) to avoid co-elution artifacts .
Q. What experimental models are suitable for preliminary studies on this compound’s environmental impact?
Use Daphnia magna as a model organism for ecotoxicological assays due to its sensitivity to tetracycline metabolites. Standard protocols include acute toxicity tests (48-hour LC₅₀) and chronic exposure studies to monitor gut microbiota shifts via 16S rRNA sequencing . Include negative controls (untreated cohorts) and positive controls (parent compound oxytetracycline) to contextualize metabolite-specific effects .
Q. How can researchers differentiate this compound from other tetracycline metabolites in complex matrices?
Combine chromatographic separation (UPLC) with high-resolution mass spectrometry (HRMS) for precise identification. Key diagnostic ions include m/z 443.14 [M+H]⁺ and fragmentation patterns unique to its methylene and hydroxyl groups. Validate methods using spiked samples and confirm recovery rates (70–120%) to minimize false positives .
Advanced Research Questions
Q. How should researchers design a longitudinal study to assess this compound’s impact on microbial antibiotic resistance gene (ARG) propagation?
- Population (P): Select a model ecosystem (e.g., soil microcosms, D. magna gut microbiota) .
- Intervention (I): Dose with this compound at environmentally relevant concentrations (e.g., 0.1–10 µg/L) .
- Comparison (C): Compare against oxytetracycline and negative controls.
- Outcome (O): Quantify ARG abundance via qPCR (e.g., tetA, tetM) and assess horizontal gene transfer rates . Predefine subgroup analyses (e.g., microbial taxa with >1% abundance) and use interaction tests to identify covariates influencing ARG dynamics .
Q. What statistical approaches are recommended for resolving contradictory data on this compound’s species-specific toxicity?
What criteria should guide the formulation of hypothesis-driven research questions on this compound?
Use the FINER framework :
- Feasible: Ensure access to analytical tools (e.g., UPLC-HRMS) and model systems.
- Interesting: Address gaps in metabolite-specific toxicity data .
- Novel: Investigate understudied endpoints (e.g., epigenetic effects, multi-generational impacts).
- Ethical: Follow institutional guidelines for in vivo studies.
- Relevant: Align with regulatory needs for antibiotic residue management .
Q. How can researchers mitigate confounding variables in this compound exposure studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
